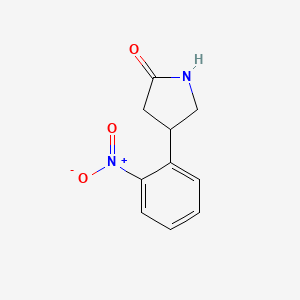
4-(2-Nitrophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones . It has a molecular formula of C10H10N2O3 . This compound is widely used in scientific research, including drug design, organic synthesis, and material science. It is a derivative of 2-pyrrolidone, which is an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone and the solvent N-methylpyrrolidone (NMP) .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach includes the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 206.2 . It should be stored at room temperature .科学的研究の応用
Chemical Reactions and Synthesis
4-(2-Nitrophenyl)pyrrolidin-2-one is involved in various chemical reactions. For instance, it reacts with aromatic aldehydes in acetic anhydride and catalytic amounts of pyridine, leading to the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates, as studied by Sibiryakova et al. (2006) (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).
Crystal Growth and Characterization
Nirosha et al. (2015) demonstrated the growth of new 1-(4-Nitrophenyl) pyrrolidine single crystals by a slow evaporation solution growth technique. They characterized these crystals through various methods, including X-ray analysis, which revealed that the crystals crystallize in the orthorhombic space group (Nirosha, Kalainathan, & Aravindan, 2015).
Crystal Structures of Derivatives
Sundar et al. (2011) studied the crystal structures of derivatives of this compound, which are frequently found in biologically important and pharmacologically relevant alkaloids. They specifically investigated 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, noting their relevance in antimicrobial and antitumor applications (Sundar, Rajesh, Sivamani, Perumal, & Natarajan, 2011).
Electrophilic Center and Substituents Modification
Um et al. (2006) conducted a kinetic study on the reactions of 4-nitrophenyl benzoate and O-4-nitrophenyl X-substituted thionobenzoates with pyridines, focusing on the modification of both the electrophilic center and substituents on the nonleaving group. This study provides insights into the reaction mechanisms involving derivatives of this compound (Um, Hwang, Baek, & Park, 2006).
Ultrafast Dynamics of Excited States
The excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, a compound related to this compound, were investigated by Ghosh and Palit (2012) using transient absorption spectroscopy. Their study provides important information on the ultrafast deactivation of the excited singlet state in different solvents (Ghosh & Palit, 2012).
DNA Binding Studies
Meena and Kumar (2003) reported an efficient solid-phase synthesis of pyrrolidine carbamate nucleic acids, highlighting the significance of pyrrolidine derivatives in nucleic acid research. This study illustrates the potential applications of this compound derivatives in the field of bioorganic chemistry (Meena & Kumar, 2003).
Safety and Hazards
将来の方向性
The future directions for 4-(2-Nitrophenyl)pyrrolidin-2-one involve its potential use in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, as a nitrogen-containing heterocyclic compound, holds promise for future drug discovery efforts .
作用機序
Target of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Result of Action
Some pyrrolidin-2-one derivatives have been reported to exhibit antitumor activity , suggesting potential cytotoxic effects.
特性
IUPAC Name |
4-(2-nitrophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCDWFIPAOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea](/img/structure/B2854730.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)
![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)
![ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2854734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)
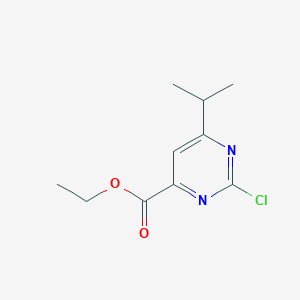
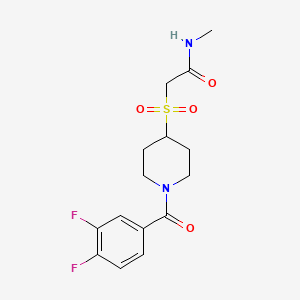



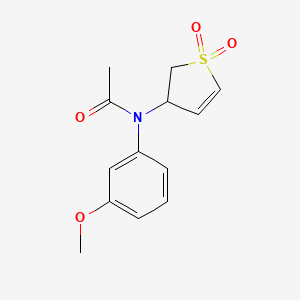
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
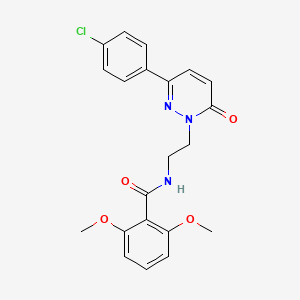
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)